Racemosin

Description

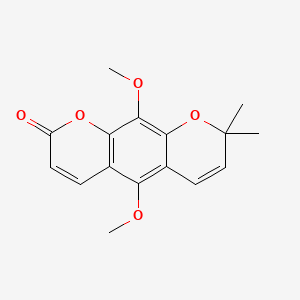

Structure

2D Structure

3D Structure

Properties

CAS No. |

68421-13-6 |

|---|---|

Molecular Formula |

C16H16O5 |

Molecular Weight |

288.29 g/mol |

IUPAC Name |

5,10-dimethoxy-2,2-dimethylpyrano[3,2-g]chromen-8-one |

InChI |

InChI=1S/C16H16O5/c1-16(2)8-7-10-12(18-3)9-5-6-11(17)20-13(9)15(19-4)14(10)21-16/h5-8H,1-4H3 |

InChI Key |

QZUNAFWZEXJWGD-UHFFFAOYSA-N |

SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)OC)OC(=O)C=C3)OC)C |

Canonical SMILES |

CC1(C=CC2=C(C3=C(C(=C2O1)OC)OC(=O)C=C3)OC)C |

Other CAS No. |

68421-13-6 |

Origin of Product |

United States |

Structural Elucidation and Characterization Methodologies for Racemosin

Advanced Spectroscopic Techniques in Racemosin Structure Determination

Spectroscopic methods are indispensable tools in the structural elucidation of complex organic molecules, providing detailed insights into their atomic composition, bonding, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy, including both one-dimensional (1D) and two-dimensional (2D) experiments, is a cornerstone in the structural determination of this compound researchgate.netnih.gov. Proton NMR (¹H NMR) provides information on the number, type, and environment of hydrogen atoms, while Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton and the electronic environment of each carbon atom nih.gov. For complex structures like this compound, 2D NMR techniques are crucial for establishing connectivity between atoms. For instance, Correlation Spectroscopy (COSY) identifies protons that are coupled to each other, indicating adjacent protons in a molecule researchgate.netnih.gov. Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments correlate proton signals with the carbon atoms they are directly attached to, while Heteronuclear Multiple Bond Correlation (HMBC) reveals correlations over two or three bonds, aiding in the identification of quaternary carbons and long-range connectivities researchgate.netnih.gov.

Mass Spectrometry (MS) Mass spectrometry is vital for determining the molecular weight and elemental composition of this compound researchgate.netnih.gov. High-Resolution Mass Spectrometry (HRMS) provides accurate mass measurements, which can be used to deduce the molecular formula researchgate.net. Furthermore, fragmentation patterns observed in MS spectra offer valuable information about the substructures within the molecule, assisting in the assembly of the complete structure researchgate.netnih.gov. Hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the identification capabilities of mass spectrometry, allowing for the analysis of complex mixtures and confirmation of compound identity flinders.edu.auresearchgate.netnih.gov. LC-MS is particularly useful for non-volatile or thermally labile compounds like many natural products.

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in this compound by analyzing the absorption of infrared radiation at specific wavelengths, which correspond to characteristic molecular vibrations flinders.edu.aunih.gov. This technique helps in confirming the presence of groups such as hydroxyl, carbonyl, or aromatic rings, which are characteristic of coumarin (B35378) and bisindole structures reported for this compound and its analogues .

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy is utilized to detect the presence of chromophores and conjugated systems within the this compound molecule . The absorption maxima and patterns in the UV-Vis spectrum provide insights into the extent of conjugation and the presence of specific structural motifs, such as the coumarin backbone found in this compound.

Table 1: Spectroscopic Techniques and Their Contributions to this compound Structure Elucidation

| Spectroscopic Technique | Key Information Provided | Application in this compound Elucidation |

| ¹H NMR | Number and type of protons, chemical environment, coupling patterns | Identifying proton environments, determining connectivity through spin-spin coupling nih.gov |

| ¹³C NMR | Number and type of carbon atoms, carbon skeleton, electronic environment | Delineating the carbon framework, confirming presence of specific carbon types (e.g., aromatic, aliphatic, carbonyl) nih.gov |

| 2D NMR (COSY, HSQC, HMBC) | Proton-proton correlations, proton-carbon direct correlations, long-range proton-carbon correlations | Establishing through-bond connectivities, confirming substructures, aiding in complex structural assignment researchgate.netnih.gov |

| Mass Spectrometry (MS) | Molecular weight, elemental composition (HRMS), fragmentation patterns | Determining precise molecular formula, identifying characteristic fragments for structural insights researchgate.netnih.gov |

| IR Spectroscopy | Identification of functional groups (e.g., -OH, C=O, C=C) | Confirming presence of hydroxyl, carbonyl, and aromatic functionalities flinders.edu.aunih.gov |

| UV-Vis Spectroscopy | Presence of chromophores and conjugated systems | Indicating the presence of conjugated double bonds and aromatic systems, characteristic of coumarin structures |

Chromatographic Separation and Purification for this compound Isomers and Analogues

Natural product extracts often contain a complex mixture of compounds, including isomers and analogues with very similar physical and chemical properties. Chromatographic techniques are essential for isolating and purifying this compound and its related compounds to obtain pure samples suitable for detailed structural characterization and biological evaluation.

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful and widely used technique for the separation and purification of this compound and its isomers or analogues. The separation in HPLC is based on the differential affinities of compounds for a stationary phase and a mobile phase. Reversed-Phase HPLC (RP-HPLC) is a common mode, where the stationary phase is non-polar and the mobile phase is polar, allowing for the separation of compounds based on their hydrophobicity. HPLC is highly effective in resolving complex mixtures and can separate even closely related diastereomers or positional isomers, although challenges may arise with highly similar structures. For instance, optimized mobile phase compositions and specific column types (e.g., C18 columns) are critical for achieving adequate separation of isomers. HPLC systems can be coupled with various detectors, such as UV, Diode Array Detector (DAD), and Mass Spectrometry (MS), to enable simultaneous detection, quantification, and preliminary identification of separated components (HPLC-UV, HPLC-DAD, HPLC-MS).

Column Chromatography Prior to high-resolution techniques like HPLC, conventional column chromatography is often employed for the preliminary separation and fractionation of crude extracts containing this compound. This technique helps to reduce the complexity of the mixture, making subsequent purification steps more efficient. Isolation typically involves solvent extraction, often using polar solvents like methanol/water, followed by chromatographic techniques.

Other Chromatographic Considerations While HPLC is a primary method, other chromatographic techniques like Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) are also utilized for the separation of various compounds, including chiral resolution of enantiomers. However, for this compound, given its likely non-volatility and potential thermal lability (as a natural product, possibly with glycosidic structures), LC-based methods are generally more suitable. The development of highly specific chromatographic methods is crucial for accurate identification and quantification, especially when dealing with challenging-to-separate isomers that may have similar fragmentation patterns in mass spectrometry.

Biosynthetic Pathways and Origin of Racemosin

Elucidation of Proposed Biosynthetic Routes to Racemosin A, B, and C as Bisindole Alkaloids

Racemosins A, B, and C are identified as novel bisindole alkaloids isolated from the green alga Caulerpa racemosa thegoodscentscompany.commetabolomicsworkbench.org. These compounds are characterized by their unique molecular skeletons, which include two indole (B1671886) systems. This compound A possesses a seco-indolo[3,2-a]carbazole skeleton with two uncommon indolinenone units, each conjugated with a methyl propenoate moiety thegoodscentscompany.com. This compound B is described as an unusual cyclized derivative of this compound A thegoodscentscompany.com. This compound C is distinguished by a naturally unprecedented 8-hydroxy-2,4,6-cyclooctatrienone ring fused with two indole systems metabolomicsworkbench.org.

While the precise, step-by-step elucidation of their complete biosynthetic pathways remains an active area of research, plausible biosynthetic routes for this compound A, B, and C have been proposed based on their structural characteristics thegoodscentscompany.commetabolomicsworkbench.org. As bisindole alkaloids, their formation is presumed to originate from indole precursors, which are common building blocks for a wide array of indole alkaloids found in nature phcogres.com. The "bisindole" nature suggests a dimerization or coupling of two indole-derived units, followed by subsequent modifications such as cyclization, oxidation, and functional group additions, leading to the distinct structures of Racemosins A, B, and C.

Identification of Enzymatic Mechanisms Governing this compound Biosynthesis

Enzymes are crucial biocatalysts that facilitate the complex transformations observed in natural product biosynthesis fishersci.dk. They mediate specific reactions, including cyclization, oxidation, reduction, and functional group transfer, which are essential for assembling intricate molecular scaffolds . While the general principles of enzymatic cascade reactions in biosynthesis are well-understood, encompassing nucleophilic, electrophilic, pericyclic, and radical reactions fishersci.dk, the specific enzymatic mechanisms governing the biosynthesis of Racemosins A, B, and C in Caulerpa racemosa have not been detailed in the provided literature. The biosynthesis of alkaloids, including indole alkaloids, typically involves a network of enzymes, such as those involved in amino acid metabolism (e.g., L-tryptophan for indole alkaloids), oxidoreductases, and various transferases phcogres.comnih.gov. Further research is needed to identify and characterize the specific enzymes responsible for each step in the proposed pathways of this compound A, B, and C.

Genetic Underpinnings of this compound Production in Caulerpa racemosa

The production of specialized metabolites like racemosins in Caulerpa racemosa is encoded by specific genes within the organism's genome. Caulerpa racemosa is a well-studied green alga, and its chloroplast genome has been completely sequenced, providing insights into its genetic makeup labsolu.ca. Studies on Caulerpa racemosa have investigated the molecular expression of genes related to various aspects of algal metabolism, including those involved in protection from heavy metals and zinc transporters nih.gov. Molecular markers, such as the chloroplast tufA gene, are frequently used for species identification and phylogenetic analysis within the Caulerpa genus researchgate.net.

Despite the availability of genomic information and studies on general metabolic genes, the specific genes or gene clusters directly responsible for encoding the enzymes involved in the biosynthesis of Racemosins A, B, and C in Caulerpa racemosa have not been explicitly identified in the provided research findings. Elucidating these genetic underpinnings would be a crucial step towards understanding and potentially manipulating this compound production.

Comparative Analysis of Biosynthetic Pathways for this compound-Named Compounds from Diverse Natural Sources (e.g., Caulerpa racemosa vs. Inula racemosa)

The term "this compound" is specifically used to describe the bisindole alkaloids isolated from Caulerpa racemosa thegoodscentscompany.commetabolomicsworkbench.org. However, the species name "racemosa" appears in other plants that produce chemically distinct compounds. A notable example is Inula racemosa, a high-altitude perennial herb known for accumulating sesquiterpene lactones, such as alantolactone (B1664491) and isoalantolactone, and the polysaccharide inulin (B196767) knapsackfamily.comresearchgate.net.

The biosynthetic pathways for compounds from Inula racemosa are fundamentally different from those of the bisindole alkaloids found in Caulerpa racemosa. For instance, alantolactone biosynthesis in Inula racemosa involves a germacrene-mediated pathway, with roots identified as the primary site of accumulation researchgate.net. This pathway is part of the broader terpenoid biosynthesis, which originates from isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP) precursors, distinct from the indole precursors of bisindole alkaloids phcogres.com. Inulin, also from Inula racemosa, is a fructose (B13574) polymer, and its biosynthesis involves carbohydrate metabolism knapsackfamily.comresearchgate.net.

This comparative analysis highlights that while different species may share a similar epithet in their scientific name, the "racemosa" in Caulerpa racemosa and Inula racemosa does not imply a chemical or biosynthetic kinship between their respective "this compound-named" compounds. The Racemosins from Caulerpa racemosa are bisindole alkaloids, whereas the key specialized metabolites from Inula racemosa are sesquiterpene lactones and polysaccharides, each with entirely distinct biosynthetic origins and pathways.

Strategies for Engineering Secondary Metabolism in Microbial Hosts for this compound Production

The production of complex natural products like racemosins from their native sources can be challenging due to limited quantities and environmental factors wikidata.orgresearchgate.net. Metabolic engineering in microbial hosts offers a promising alternative for sustainable and large-scale production of such compounds wikidata.orgnih.gov. This approach involves reconstituting plant-specific metabolic pathways in microorganisms like Escherichia coli (E. coli) or yeast wikidata.orgnih.gov.

Key strategies for engineering secondary metabolism in microbial hosts include:

Pathway Reconstruction: Introducing and expressing the genes encoding the necessary enzymes from the native organism into the microbial host to build the complete biosynthetic pathway wikidata.org.

Precursor Engineering: Manipulating the primary metabolism of the host to increase the availability of precursor molecules required for the secondary metabolite pathway nih.gov.

Enzyme Optimization: Modifying or optimizing the activity of key enzymes in the introduced pathway to improve flux and yield .

Synthetic Biology Approaches: Utilizing synthetic components and CRISPR/Cas9-based workflows to facilitate strain engineering and overcome limitations nih.gov. This can involve designing and assembling entire gene clusters for efficient production nih.gov.

Host Selection and Optimization: Choosing appropriate microbial chassis (e.g., Streptomyces species, E. coli, yeast) that are amenable to genetic manipulation and can tolerate the accumulation of the target compound wikidata.orgnih.govnih.gov.

While these strategies have been successfully applied to produce various plant secondary metabolites, such as terpenoids, flavonoids, and other alkaloids wikidata.orgnih.gov, there is no specific information in the provided search results detailing the application of these strategies for the production of Racemosins (the bisindole alkaloids from Caulerpa racemosa) in microbial hosts. However, the general principles of metabolic engineering are applicable to complex bisindole alkaloids, suggesting a potential avenue for future research to enable heterologous production of racemosins.

Total Synthesis and Synthetic Analogues of Racemosin

Seminal Strategies for Racemosin Core Scaffold Construction

The construction of the indolo[3,2-a]carbazole core of this compound B has been approached through several innovative synthetic methodologies.

Key reaction parameters for this photochemical cyclization include:

Solvent: Anhydrous acetonitrile (B52724) (MeCN) is utilized to optimize radical stability.

Catalyst: A substoichiometric amount of iodine (0.1 equiv) facilitates the dehydrogenation process.

Reaction Time: The reaction typically proceeds for 12–24 hours under a nitrogen (N₂) atmosphere.

The mechanism involves a Norrish-type I cleavage under UV irradiation, which generates a diradical intermediate that subsequently undergoes intramolecular cyclization. This protocol has shown broad applicability, successfully yielding various indolocarbazole derivatives (e.g., 5b–f, 5g–j) in good yields by reacting different ylides and N-protected biindoles. thieme-connect.com

Table 1: Photochemical Cyclization Conditions for this compound B Synthesis

| Parameter | Condition/Value |

| Precursor | Methyl (2E)-3-(1H,1′H-2,3′-biindol-3-yl)acrylate (4a) thieme-connect.com |

| Light Source | UV lamps (λ = 200–400 nm) thieme-connect.com |

| Solvent | Anhydrous acetonitrile (MeCN) thieme-connect.com |

| Catalyst | Substoichiometric Iodine (I₂) (0.1 equiv) thieme-connect.com |

| Atmosphere | N₂ |

| Reaction Time | 12–24 hours thieme-connect.com |

| Overall Yield (this compound B) | 33% thieme-connect.comthieme-connect.comthieme-connect.com |

A formal [1+2+3]-annulation approach, developed by Men et al. in 2018, provides another strategy for the synthesis of indolocarbazole alkaloids, including this compound B. thieme-connect.comresearchgate.net This domino reaction involves the annulation of o-alkenyl arylisocyanides with α,β-unsaturated ketones. researchgate.netcolab.wsnih.gov A key advantage of this method is that it operates under metal-, base-, and acid-free conditions, offering a general and efficient protocol for the synthesis of a wide range of carbazole (B46965) derivatives from readily accessible starting materials in a single operational step. researchgate.netcolab.wsnih.gov This methodology was instrumental in achieving a protecting-group-free synthesis of this compound B. researchgate.netnih.gov

New synthetic strategies for indolocarbazoles, encompassing the core structure of this compound B, have been reported using a two-fold Fischer indolization. researchgate.netrsc.orgrsc.orgresearchgate.net This approach is considered environmentally friendly, utilizing L-(+)-tartaric acid and N,N-dimethyl urea (B33335) under green conditions. researchgate.netrsc.orgrsc.orgresearchgate.net The synthetic route typically commences with cyclohexanone (B45756), a readily available starting material. researchgate.netrsc.orgrsc.orgresearchgate.net

Key atom-economical reactions integrated into this strategy include ring-closing metathesis, enyne-metathesis, and the Diels-Alder reaction. researchgate.netrsc.orgrsc.orgresearchgate.net For instance, the Fischer indolization of cyclohexanone with N-methylphenylhydrazine yields carbazole 114, an important intermediate for this compound B. Subsequent DDQ oxidation of 114 provides the keto derivative 115. Treating 115 with N-methylphenylhydrazine further leads to the highly aromatized product 116, which serves as another crucial intermediate in the synthesis of this compound B. rsc.org

Oxidative biaryl coupling and cyclization methodologies offer rapid and efficient routes to indolo[3,2-a]carbazole derivatives, which are structural analogues of this compound B. researchgate.netbeilstein-journals.org A key approach involves aromatic amination and oxidative biaryl coupling. researchgate.netbeilstein-journals.org This method allows for the synthesis of indolo[3,2-a]carbazole derivatives in 3-4 steps from commercially available starting materials. researchgate.netbeilstein-journals.org

Specifically, a palladium-catalyzed twofold oxidative cyclization of methyl 2,4-dianilinobenzoates has been developed. beilstein-journals.org This protocol has shown varying yields based on the substituents on the precursors: electron-withdrawing groups like trifluoromethyl (CF₃) and fluorine (F) generally result in higher yields, while electron-donating groups such as methoxy (B1213986) and acetylamino significantly reduce reactivity, requiring longer reaction times and yielding lower amounts of the desired products. beilstein-journals.org

Table 2: Influence of Substituents on Yields in Pd-catalyzed Oxidative Biaryl Coupling

| Substituent Type | Example Substituent | Reactivity/Yield Trend |

| Electron-withdrawing | CF₃, F | Higher yields beilstein-journals.org |

| Electron-donating | Methoxy, Acetylamino | Reduced reactivity, lower yields beilstein-journals.org |

Another oxidative cyclization method involves the use of visible light. This approach enables the synthesis of carbazoles through the oxidative cyclization of 3-alkenylindoles with styrenes, catalyzed by an iridium photocatalyst such as [Ir(dtbbpy)(ppy)₂][PF₆]. researchgate.netacs.org

Base-mediated cyclization represents another strategy for synthesizing indole (B1671886) precursors relevant to this compound B. A novel base-mediated cyclization has been developed to form N-hydroxy- and N-alkoxyindoles from 2-(2-nitrophenyl)butenoates. wvu.edu This reaction typically employs strong bases such as potassium tert-butoxide or sodium tert-pentoxide. wvu.edu

In a broader context, this compound B itself has been synthesized in a three-step process. This route involves a Suzuki coupling reaction, followed by an improved Watanabe-Cenini-Söderberg (WCS) reductive cyclization. wvu.edu Furthermore, modifications to the terphenyl precursor structure have enabled the synthesis of various substituted this compound B analogues. wvu.edu

Oxidative Biaryl Coupling and Cyclization Methodologies

Rational Design and Development of this compound Derivatives and Analogues

The intriguing biological activities of natural this compound B have spurred efforts in the rational design and development of its derivatives and analogues. The goal is often to enhance potency, improve selectivity, or modify pharmacokinetic properties.

Research has successfully synthesized alkylamide analogues of this compound B. These synthetic analogues have demonstrated significantly higher activity against human breast cancer cell lines, including MDA-MB-231 and MCF-7, when compared to the natural product. thieme-connect.comresearchgate.netnih.gov For instance, a specific alkylamide derivative, compound 25, exhibited the lowest IC₅₀ value and induced cell death in aggressive triple-negative breast cancer cells (MDA-MB-231) by suppressing autophagy. researchgate.net This finding underscores the potential of rationally designed this compound B derivatives as novel therapeutic agents for breast cancer. researchgate.netdntb.gov.ua

The rational design process typically involves systematic modifications of the core structure or peripheral functional groups to optimize interactions with biological targets. frontiersin.org The unique structural features of the this compound scaffold, particularly its indolo[3,2-a]carbazole system, make it a valuable template for developing new drug candidates.

Synthesis of Alkylamide Derivatives of this compound B

Research into the synthetic modification of this compound B has led to the development of novel alkylamide derivatives, which have demonstrated enhanced biological activities. A study in 2018 focused on the synthesis and analysis of several new alkylamide derivatives of this compound B. nih.govresearchgate.net These derivatives were found to exhibit moderate to strong growth inhibition against various human breast cancer cell lines, including the aggressive triple-negative breast cancer cell line MDA-MB-231 and MCF-7 cells. researchgate.netnih.govresearchgate.net

One notable alkylamide derivative, referred to as Compound 25, showed particularly potent activity. It demonstrated a lower half-maximal inhibitory concentration (IC50) against MDA-MB-231 (1.06 mM), MCF-7 (2.00 mM), and 4T1 (2.77 mM) cells compared to natural this compound B. researchgate.net Further investigations revealed that Compound 25 induced G2/M cell cycle arrest and apoptosis in MDA-MB-231 cells. Its mechanism of action also involved the suppression of autophagy, accompanied by the inhibition of autophagic flux and the accumulation of autophagy-related proteins like LC3II and p62. researchgate.netnih.govresearchgate.net

An overview of the activity of Compound 25 is presented in the following table:

| Cell Line | IC50 (mM) researchgate.net |

| MDA-MB-231 | 1.06 |

| MCF-7 | 2.00 |

| 4T1 | 2.77 |

Exploration of Substituted this compound B Analogues

The exploration of substituted this compound B analogues is crucial for understanding structure-activity relationships and developing compounds with improved properties. The photochemical cyclization method, for instance, has been identified as a valuable tool for generating a library of various substituted this compound B analogues, facilitating detailed studies of their diverse biological activities. thieme-connect.com

Another approach involves modifications to the terphenyl precursor structure, which has enabled the synthesis of various substituted this compound B analogues. wvu.edu Furthermore, a Pd-catalyzed twofold oxidative cyclization protocol has been developed for the facile synthesis of indolo[3,2-a]carbazoles, which encompass this compound B and its analogues. beilstein-journals.org This method demonstrated that the introduction of electron-withdrawing groups, such as trifluoromethyl (CF3) and fluorine (F), generally led to higher yields, while electron-donating substituents like methoxy and acetylamino groups tended to reduce reactivity, requiring longer reaction times for complete cyclization. beilstein-journals.org

Advancements in Sustainable and Environmentally Friendly Synthetic Methodologies for this compound

The pursuit of sustainable and environmentally friendly synthetic methodologies for chemical compounds, including this compound, aligns with the principles of green chemistry, aiming to minimize environmental impact and resource consumption.

Key parameters and findings for this photochemical synthesis protocol include:

| Parameter | Condition/Observation |

In Vitro Pharmacological Investigations of Racemosin and Its Derivatives

Cellular Mechanisms of Action in Neuroprotection

Research into the neuroprotective capabilities of Racemosin compounds has primarily focused on their ability to mitigate cellular damage induced by neurotoxic agents, offering insights into potential therapeutic avenues for neurodegenerative conditions.

Racemosins A and B, bisindole alkaloids derived from Caulerpa racemosa, have demonstrated notable neuroprotective effects against damage induced by amyloid beta (Aβ 25-35) peptides in human neuroblastoma SH-SY5Y cells. Amyloid beta peptides are known to induce neurotoxicity in SH-SY5Y cells through various mechanisms, including oxidative stress and inflammatory responses. researchgate.netmdpi.com

Specifically, this compound A significantly attenuated Aβ 25-35-induced SH-SY5Y cell damage, leading to an increase in cell viability. At a concentration of 10 µM, this compound A elevated cell viability by 14.6%, a protective effect comparable to that observed with epigallocatechin gallate, which showed a 16.57% increase at the same concentration. researchgate.net The SH-SY5Y cell line serves as a widely utilized in vitro model for studying neurodegenerative diseases, and the differentiation state of these cells can influence their susceptibility to Aβ toxicity. nih.govnih.govmednexus.org

Table 1: Neuroprotective Effect of this compound A on Aβ 25-35-Induced SH-SY5Y Cell Damage

| Compound | Concentration (µM) | Increase in Cell Viability (%) (vs. Aβ-treated control) | Reference |

| This compound A | 10 | 14.6 | researchgate.net |

| Epigallocatechin Gallate (Positive Control) | 10 | 16.57 | researchgate.net |

Anticancer Modulatory Activities of this compound Compounds

Beyond neuroprotection, this compound compounds have been investigated for their modulatory activities in various cancer models, revealing their potential to induce cell cycle arrest, trigger apoptosis, modulate autophagy, and interact with key target proteins.

Novel alkylamide derivatives synthesized from this compound B, a natural indolo[3,2-a]carbazole molecule, have shown significant growth inhibitory effects against human breast cancer cell lines. researchgate.netnih.gov These derivatives were found to induce cell cycle arrest, specifically at the G2/M phase, in aggressive triple-negative breast cancer cell lines such as MDA-MB-231. researchgate.netnih.govnutricion.org Cell cycle arrest at the G2/M phase is a critical mechanism by which anticancer agents prevent uncontrolled cellular proliferation. learnoncology.canih.govmdpi.com

Table 2: this compound B Derivatives and Cell Cycle Arrest in Breast Cancer Cells

| Compound Type | Cell Line | Effect on Cell Cycle | Reference |

| This compound B Derivatives (e.g., Compound 25) | MDA-MB-231 | G2/M Cell Cycle Arrest | researchgate.netnih.govnutricion.org |

In addition to inducing cell cycle arrest, the novel alkylamide derivatives of this compound B have been shown to promote apoptosis in breast cancer cells, including the MDA-MB-231 cell line. researchgate.netnih.govnutricion.org Apoptosis, or programmed cell death, is a fundamental process in cancer therapy, aiming to eliminate malignant cells. researchgate.netnih.govnutricion.orgtjpr.org

Notably, Compound 25, a specific this compound B derivative, induced cell death by suppressing autophagy. This pro-apoptotic effect was intricately linked with the inhibition of autophagic flux and the accumulation of specific autophagy-related proteins. researchgate.netnih.govnutricion.orgnih.gov

Further investigations into the anticancer mechanisms of this compound analogues highlight their ability to modulate autophagy. Compound 25, a derivative of this compound B, exerts its anticancer activity primarily through the inhibition of autophagy. nih.govsemanticscholar.orgresearchgate.netresearchgate.net This derivative acts as a lysosomotropic agent, leading to lysosomal membrane permeabilization and subsequent inhibition of autophagic flux. This process results in the release of cathepsins and ultimately leads to cell death. nih.gov

RNA sequencing and gene set enrichment analysis have further supported these findings, indicating that Compound 25 induces cellular pathways consistent with autophagy inhibition, cell cycle arrest, and senescence. nih.gov The suppression of autophagy by Compound 25 was specifically associated with the accumulation of autophagy protein 1 light chain 3 (LC3II) and p62, which are key markers indicative of impaired autophagic degradation. researchgate.netnih.govnutricion.org Autophagy is a complex cellular degradation pathway that can be dysregulated in cancer, and its modulation represents a promising therapeutic strategy. nih.govmdpi.commdpi.com

Table 3: Autophagy Modulation by this compound B Derivative (Compound 25)

| Compound | Mechanism of Autophagy Modulation | Key Autophagy Protein Markers Accumulated | Outcome (in Breast Cancer Cells) | Reference |

| Compound 25 (this compound B derivative) | Lysosomal Membrane Permeabilization, Autophagic Flux Inhibition | LC3II, p62 | Cell Death, Anticancer Activity | researchgate.netnih.govnutricion.orgnih.gov |

Studies investigating the anticancer potential of Caulerpa racemosa extract (CRE), which contains this compound compounds, have identified its ability to target specific proteins involved in cancer progression. Research focusing on non-small cell lung cancer (NSCLC) has highlighted that CRE can inhibit key proteins, including SRC, STAT3, PIK3CA, MAPK1, EGFR, and JAK1. nih.govresearchgate.netresearchgate.net

These proteins are critical components of the EGFR Tyrosine Kinase Inhibitor Resistance pathway in NSCLC, suggesting a mechanism by which Caulerpa racemosa compounds, including this compound, may overcome drug resistance. nih.govresearchgate.net Both CRE and its chemical component, Caulersin (C2), demonstrated levels of inhibition comparable to osimertinib, a known NSCLC drug used as a positive control. nih.govresearchgate.netresearchgate.net Furthermore, proteins such as SRC, STAT3, and PIK3CA are frequently hyperactivated in various cancers, including breast cancer, and play significant roles in cancer pathogenesis. nih.govoncotarget.com

Table 4: In Vitro Target Protein Interactions of Caulerpa racemosa Extract (containing this compound)

| Target Protein | Role in Cancer (Example) | Effect of Caulerpa racemosa Extract (CRE) / Compounds | Relevance to Cancer Pathway | Reference |

| SRC | Oncogene, signaling | Blocking | EGFR TKI Resistance Pathway | nih.govresearchgate.netresearchgate.net |

| STAT3 | Oncogene, signaling | Blocking | EGFR TKI Resistance Pathway | nih.govresearchgate.netresearchgate.net |

| PIK3CA | Oncogene, signaling | Blocking | EGFR TKI Resistance Pathway | nih.govresearchgate.netresearchgate.net |

| MAPK1 | Cell proliferation, survival | Blocking | EGFR TKI Resistance Pathway | nih.govresearchgate.netresearchgate.net |

| EGFR | Growth factor receptor | Blocking | EGFR TKI Resistance Pathway | nih.govresearchgate.netresearchgate.net |

| JAK1 | Kinase, signaling | Blocking | EGFR TKI Resistance Pathway | nih.govresearchgate.netresearchgate.net |

Gene Expression Modulation by this compound and its Derivatives (e.g., BAX, P53, Caspase-3, Caspase-8, Caspase-9, DNMT)

Extracts from Caulerpa racemosa, which contain racemosins, have demonstrated the ability to modulate the expression of several genes associated with cellular processes, particularly those relevant to apoptosis and tumor progression. Studies have shown an upregulation of proapoptotic genes, including BAX, P53, Caspase-3, Caspase-8, and Caspase-9. nutricion.orgnutricion.orgresearchgate.netuv.mx Conversely, these extracts have been found to inhibit tumor progression genes, such as DNA methyltransferase (DNMT). nutricion.orgnutricion.orgresearchgate.net

Specifically, in MCF-7 breast cancer cell lines, treatment with Caulerpa racemosa extract induced DNA fragmentation and activated caspase-3, caspase-8, and caspase-9. uv.mx Furthermore, a significant increase in caspase-3 activity was observed in MCF-7 cells treated with the extract. researchgate.net In HeLa cells, the extract led to an increased expression of BAX, a pro-apoptotic agent.

Table 1: Gene Expression Modulation by Caulerpa racemosa Extract (containing Racemosins)

| Gene Target | Effect on Expression | Reference |

| BAX | Upregulation | nutricion.orgnutricion.orgresearchgate.net |

| P53 | Upregulation | nutricion.orgnutricion.orgresearchgate.net |

| Caspase-3 | Upregulation/Activation | nutricion.orgnutricion.orgresearchgate.netuv.mx |

| Caspase-8 | Upregulation/Activation | nutricion.orgnutricion.orguv.mx |

| Caspase-9 | Upregulation/Activation | nutricion.orgnutricion.orguv.mx |

| DNMT | Inhibition | nutricion.orgnutricion.orgresearchgate.net |

Enzyme Inhibition Profiling of this compound Variants

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Activity of this compound C

This compound C, a derivative of this compound, along with caulersin, both isolated from Caulerpa racemosa, have exhibited notable inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B). researchgate.netresearchgate.netnih.govtandfonline.comresearchgate.net PTP1B is an enzyme of interest due to its involvement in various metabolic pathways.

In in vitro assays, this compound C demonstrated significant PTP1B inhibitory activity with an IC50 value of 5.86 ± 0.57 µM. researchgate.netnih.govtandfonline.com For comparison, caulersin showed an IC50 of 7.14 ± 1.00 µM, while the positive control, oleanolic acid, had an IC50 of 3.03 ± 0.20 µM. researchgate.netnih.govtandfonline.com The unique structural feature of this compound C, characterized by an 8-hydroxy-2,4,6-cyclo-octatrienone ring fused with two indole (B1671886) systems, is believed to contribute to its enhanced PTP1B inhibitory activity. researchgate.netnih.govtandfonline.com These findings suggest that Caulerpa bisindole alkaloids, including this compound C, represent a new class of potential PTP1B inhibitors. researchgate.netnih.govtandfonline.com

Table 2: PTP1B Inhibitory Activity of this compound C and Caulersin

| Compound | IC50 (µM) ± SD | Reference |

| This compound C | 5.86 ± 0.57 | researchgate.netnih.govtandfonline.com |

| Caulersin | 7.14 ± 1.00 | researchgate.netnih.govtandfonline.com |

| Oleanolic Acid (Positive Control) | 3.03 ± 0.20 | researchgate.netnih.govtandfonline.com |

Anti-Cholesterol Absorption Mechanisms

This compound and its related compounds, racemosinin A and racemosinin B, have shown potential as inhibitors of cholesterol absorption. This inhibitory effect is primarily mediated through their interaction with the Niemann-Pick C1-like 1 (NPC1L1) protein.

In Silico Molecular Docking Studies with NPC1L1 Protein

Computational in silico molecular docking studies have been employed to investigate the interaction and inhibitory potential of this compound, racemosinin A, and racemosinin B with the NPC1L1 protein. The NPC1L1 protein is a crucial mediator of intestinal cholesterol absorption. plos.orgfrontiersin.orgnih.gov In these studies, the compounds were docked with the NPC1L1 protein, using cholesterol as a comparative control. The results indicated that this compound, racemosinin A, and racemosinin B are capable of blocking the NPC1L1 protein within its sterol-sensing domain. Notably, this compound exhibited a lower binding energy score compared to racemosinin A and B, suggesting a stronger interaction with NPC1L1. This blocking action prevents cholesterol from binding to NPC1L1, thereby inhibiting its absorption in the small intestine.

Identification of Sterol-Sensing Domain Interaction Sites

The sterol-sensing domain (SSD) is a highly conserved region found in various membrane proteins that play critical roles in cholesterol metabolism, transport, and signaling. ebi.ac.uknih.gov This domain is responsible for "sensing" the presence of sterol substrates through direct interactions, which in turn can modulate the behavior of the proteins in response to varying sterol levels. ebi.ac.uknih.gov

In the context of this compound and its derivatives, in silico studies identified that this compound, racemosinin A, and racemosinin B bind to the same active site on the NPC1L1 protein as cholesterol. Specific amino acid residues within the sterol-sensing domain of NPC1L1, identified as interaction sites for these compounds, include ALA201, LEU83, and PHE108. Additionally, various van der Waals interactions were observed for this compound within the active site, involving residues such as Gln200, Phe203, Phe194, Pro202, Thr82, Ile205, Asn86, Thr112, Met193, Leu176, Leu89, and Phe101.

Table 3: Key Interaction Sites of this compound and Derivatives with NPC1L1 Sterol-Sensing Domain

| Compound(s) | Interaction Site (NPC1L1) | Type of Interaction | Reference |

| This compound, Racemosinin A, Racemosinin B | ALA201, LEU83, PHE108 (Sterol-Sensing Domain) | Binding/Blocking | |

| This compound | Gln200, Phe203, Phe194, Pro202, Thr82, Ile205, Asn86, Thr112, Met193, Leu176, Leu89, Phe101 | Van der Waals interactions |

Advanced Analytical Methodologies for Racemosin Research

High-Throughput Screening Techniques for Racemosin Identification in Complex Mixtures

High-throughput screening (HTS) is a pivotal strategy in drug discovery, enabling the rapid identification of molecular analytes, including this compound, within intricate biological samples. This method involves the automated testing of a vast number of chemical or biological compounds against specific biological targets rsc.orgbmglabtech.com. The core principles of HTS revolve around miniaturization, automation, and efficient assay readout bmglabtech.com.

Mass spectrometry (MS) stands out as a highly favored technique for HTS due to its capacity to simultaneously analyze hundreds to thousands of compounds without requiring extensive chemical derivatization researchgate.net. Recent advancements in ambient ionization and direct infusion mass spectrometry, coupled with robotic sample infusion, allow for sub-second analysis times and the ability to screen crude cell lysates or even live cells rsc.org.

Affinity selection-mass spectrometry (AS-MS) is particularly well-suited for discovering lead compounds from chemically diverse natural sources, such as botanical extracts. This technique facilitates the rapid isolation of pharmacologically active small molecules from complex mixtures by exploiting binding interactions between macromolecular receptors and low molecular mass ligands nih.gov. Notable AS-MS approaches include pulsed ultrafiltration (PUF) AS-MS, size exclusion chromatography (SEC) AS-MS, and magnetic microbead affinity selection screening (MagMASS) nih.gov. Following affinity isolation, the identified ligands are characterized using high-resolution UHPLC-MS and tandem mass spectrometry. Their identities are then confirmed by searching online databases, or, for novel natural products, by employing a combination of two-dimensional Nuclear Magnetic Resonance (NMR) and MS nih.gov.

Bioassay-Guided Fractionation and Bioactive Compound Detection Methodologies

Bioassay-guided fractionation (BGF) is a well-established and effective methodology for the isolation and identification of bioactive compounds, such as this compound, from complex natural product mixtures researchgate.netnih.govnih.gov. This iterative process involves the sequential separation of an extract into fractions, followed by the biological testing of each fraction to pinpoint the active components researchgate.netnih.gov. The cycle of fractionation and bioassay is repeated until a single, pure bioactive entity is successfully isolated researchgate.net.

The typical steps involved in BGF for bioactive compound detection include:

Extraction: Initial extraction of compounds from the source material using appropriate solvents.

Fractionation: Separation of the crude extract into smaller fractions using chromatographic techniques.

Bioactivity Screening: Testing each resulting fraction for the desired biological activity.

Iterative Purification: Repeating the fractionation and bioactivity screening steps on active fractions until a pure, active molecule is obtained in sufficient quantity.

Structural Identification: Elucidating the chemical structure of the purified bioactive compound researchgate.net.

Application of Hyphenated Techniques for Comprehensive this compound Analysis (e.g., HPLC-HRMS-SPE-NMR)

Hyphenated analytical techniques represent a significant advancement in the comprehensive analysis of complex chemical mixtures, offering a wealth of information from a single analytical run uab.cat. For the detailed characterization of this compound, techniques such as High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry, Solid-Phase Extraction, and Nuclear Magnetic Resonance spectroscopy (HPLC-HRMS-SPE-NMR) are invaluable nih.govnih.gov.

This powerful combination allows for:

HPLC: Efficient separation of this compound from other compounds in a mixture.

HRMS: Precise determination of the compound's mass and provides fragmentation patterns for elemental composition and preliminary structural insights.

SPE: Acts as an interface to pre-concentrate specific chromatographic peaks and facilitate solvent exchange from the HPLC mobile phase to a deuterated solvent suitable for NMR. This step significantly enhances the sensitivity of NMR detection, especially when coupled with cryogenically cooled probes uab.catchromatographyonline.com.

NMR: Provides detailed structural elucidation of the isolated compound, offering atomic-level connectivity information uab.catnih.govchromatographyonline.com.

This integrated approach is particularly beneficial for identifying potential health-promoting constituents in natural products and for the detailed analysis of bioactive fractions nih.gov. It dramatically accelerates the dereplication process for complex secondary metabolite mixtures and enables the confirmative analysis of known compounds, leading to more efficient and accurate identification uab.catchromatographyonline.com.

Computational and Molecular Docking Approaches for this compound Target Identification and Mechanism Prediction

Computational methods, particularly molecular docking, play a crucial role in modern drug discovery by predicting the preferred binding orientation and affinity of small molecules (ligands) within the active site of a target macromolecule, typically a protein jddhs.comopenaccessjournals.com. This approach offers insights into the binding mechanisms, energetics, and potential therapeutic applications of a compound .

For this compound, in silico studies utilizing molecular docking have been instrumental in identifying potential biological targets and predicting its mechanisms of action. For instance, this compound has been investigated for its potential as an antimalarial agent through the inhibition of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) . Furthermore, studies have explored this compound's potential to inhibit cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein .

The strength of the binding interaction between this compound and its predicted targets is assessed using scoring functions. These functions evaluate various intermolecular forces, including hydrogen bonding, van der Waals forces, and electrostatic interactions openaccessjournals.com. Computational prediction of binding partners is a valuable strategy for evaluating the potential therapeutic applications or identifying possible adverse effects of small chemical molecules nih.gov. By simulating molecular interactions at an atomic level, molecular docking aids in the identification of promising drug candidates and the optimization of lead compounds for enhanced binding affinity and selectivity . Reverse or inverse docking approaches can also be employed to identify putative binding proteins for small molecules with known biological activity nih.gov.

Table 1: Predicted Molecular Docking Interactions of this compound

| Target Protein | Predicted Activity | Key Interactions | Reference |

| PfDHODH | Antimalarial | Inhibition | |

| NPC1L1 | Anti-cholesterol | Inhibition |

Validation of In Vitro Bioassay Methods for this compound Activity Assessment

A comprehensive validation process for in vitro bioassays typically involves several sequential steps:

Literature Survey: A thorough review of existing literature to understand the biological system and potential assay interferences.

Sample Stability Evaluation: Assessing the stability of this compound and its formulations under various storage and assay conditions.

Biosystem Performance Testing: Ensuring the consistent performance of the biological system (e.g., cell lines, enzymes) used in the assay.

Sample Performance Evaluation: Confirming that the sample matrix does not interfere with the assay.

Determination of EC50/CC50: Establishing the 50% effective concentration (EC50) for desired biological activity or the 50% cytotoxic concentration (CC50) for toxicity assessment.

Selective Index Evaluation: Calculating the selective index to evaluate the therapeutic potential by comparing toxicity to efficacy.

Determination of Accurate Relative Potency: Quantifying the potency of this compound relative to a known standard nih.gov.

For this compound, in vitro bioassays would be employed to assess its various activities, such as antidiabetic or anticancer effects, as observed with other compounds from Caulerpa racemosa sjp.ac.lk. These assays are fundamental for the initial screening and functional validation of potential drug candidates in the early stages of drug discovery probiocdmo.com. Dose-dependent studies are particularly important in these assessments to determine the concentration-response relationship and calculate key inhibitory or effective concentration values like IC50 researchgate.netsjp.ac.lk.

Table 2: Key Steps in In Vitro Bioassay Validation

| Step | Description | Importance |

| Literature Survey | Reviewing existing knowledge on the biological system and potential interferences. | Foundation for assay design and understanding. |

| Sample Stability Evaluation | Assessing the stability of the compound (e.g., this compound) under assay conditions. | Ensures consistent compound concentration and activity during testing. |

| Biosystem Performance Testing | Ensuring the consistent and reliable performance of the biological system (cells, enzymes). | Guarantees that observed effects are due to the compound, not system variability. |

| Sample Performance Evaluation | Confirming that the sample matrix does not interfere with the assay readout. | Prevents false positives or negatives due to matrix effects. |

| Determination of EC50/CC50 | Quantifying the concentration at which 50% of the maximum effect or cytotoxicity is observed. | Provides a measure of potency and toxicity. |

| Selective Index Evaluation | Comparing the cytotoxic concentration to the effective concentration. | Indicates the therapeutic window and safety profile. |

| Determination of Accurate Relative Potency | Quantifying the potency of the test compound relative to a standard reference compound. | Allows for standardized comparison of activity across studies. |

Future Directions in Racemosin Research

Exploration of Undiscovered Racemosin Analogues and Structural Diversities

The exploration of novel this compound analogues and the broader assessment of their structural diversity represent a critical future direction. This compound A and this compound B, with their distinct seco-indolo[3,2-α]carbazole and indolo[3,2-α]carbazole skeletons, respectively, highlight the potential for structural variations within this class of compounds. researchgate.netresearchgate.net this compound C, another bisindole alkaloid from C. racemosa, further demonstrates this structural diversity. researchgate.net Future research should focus on isolating and characterizing additional this compound-related compounds from natural sources, particularly other species within the Caulerpa genus or associated microorganisms. researchgate.netresearchgate.net Furthermore, synthetic efforts aimed at creating novel analogues with modified substituents or core structures are essential to explore the structure-activity relationships (SAR) of this compound. This includes investigating modifications to the indolinenone units and the methyl propenoate moiety present in this compound A, or variations on the indolo[3,2-α]carbazole framework of this compound B. researchgate.netresearchgate.net Such explorations are crucial for identifying compounds with enhanced potency, altered selectivity, or improved pharmacokinetic properties. Studies have already begun to synthesize novel alkylamide derivatives of this compound B, demonstrating the feasibility and potential of this approach in developing new therapeutic agents. researchgate.netnih.govresearchgate.net

Advancements in this compound Biosynthetic Pathway Engineering

Understanding and engineering the biosynthetic pathway of this compound is a promising area for future research. While a plausible biosynthetic pathway for this compound C has been proposed, the detailed enzymatic steps and genetic regulation involved in the formation of Racemosins A and B remain to be fully elucidated. researchgate.net Future studies should aim to identify the genes and enzymes responsible for the biosynthesis of the this compound core structure and its specific modifications. dtu.dkprinceton.edu This knowledge can then be leveraged for biosynthetic pathway engineering. Techniques such as heterologous expression in suitable microbial hosts (e.g., bacteria, yeast, or fungi) could enable the sustainable and scalable production of this compound and its analogues. dtu.dkprinceton.edu Furthermore, pathway engineering could facilitate the generation of novel "unnatural" this compound derivatives through the introduction of modified enzymes or precursor molecules, expanding the chemical space for drug discovery. princeton.edu Advancements in synthetic biology tools will be instrumental in the design and implementation of these engineered pathways. princeton.edu

Development of Novel and Efficient Synthetic Strategies for Complex this compound Structures

The development of novel and efficient synthetic strategies is crucial for accessing this compound and its complex structural analogues, particularly for research and potential therapeutic applications. Current approaches to synthesizing carbazole (B46965) and indolocarbazole frameworks, which form the core of this compound B, involve various methodologies including photochemical cyclization, radical cross-coupling, and oxidative cyclization reactions. researchgate.net A simple photochemical cyclization approach for the synthesis of this compound B has been reported, highlighting the potential for sustainable and environmentally friendly methods. researchgate.net However, developing more convergent, stereoselective, and scalable synthetic routes is a key future direction. This includes exploring new catalytic methods, domino reactions, and diversity-oriented synthesis approaches to rapidly generate libraries of this compound analogues. researchgate.netumanitoba.caresearchgate.net The complexity of this compound A, with its seco-indolo[3,2-α]carbazole skeleton and multiple functional groups, presents unique synthetic challenges that require innovative solutions. researchgate.netresearchgate.net Efficient synthetic methods will not only support the exploration of SAR but also enable the production of sufficient quantities of this compound and its derivatives for comprehensive biological evaluation and potential preclinical development.

Deeper Elucidation of Broader Pharmacological Landscapes and Specific Molecular Targets of this compound

A significant future direction involves the deeper elucidation of this compound's broader pharmacological landscape and the identification of its specific molecular targets. While initial studies suggest neuroprotective and anticancer activities, the underlying mechanisms are not fully understood. researchgate.netresearchgate.netresearchgate.netnih.govresearchgate.netmdpi.com Future research should employ a combination of in vitro and in vivo studies to comprehensively evaluate this compound's effects across various biological systems and disease models. This includes exploring its potential in other areas, such as anti-inflammatory, antimicrobial, or metabolic disorder treatments, given the diverse bioactivities observed for other marine natural products. researchgate.netresearchgate.netresearchgate.netresearchgate.netresearchgate.net Identifying the specific proteins or pathways that this compound interacts with is paramount. Techniques such as affinity chromatography, pull-down assays, and various omics approaches (proteomics, metabolomics) can be employed to pinpoint molecular targets. mdpi.com Furthermore, advanced computational methods, including molecular docking and dynamics simulations, can provide insights into the binding interactions and mechanisms of action. researchgate.netmdpi.comunsrat.ac.id Understanding the specific molecular targets will pave the way for rational drug design and the development of more potent and selective this compound-based therapeutics.

Establishment of Standardized Analytical Protocols for this compound Profiling and Quality Control

The establishment of standardized analytical protocols for this compound profiling and quality control is essential for reproducible research and potential future applications. Currently, isolation typically involves solvent extraction followed by chromatographic techniques like column chromatography and HPLC, with structural confirmation using spectroscopic methods such as NMR and mass spectrometry. However, variability in natural sources and extraction methods can lead to inconsistencies in the composition and purity of this compound samples. researchgate.net Future efforts should focus on developing standardized operating procedures for the collection and processing of Caulerpa racemosa or other source materials. Furthermore, validated analytical methods, such as high-performance liquid chromatography (HPLC) with appropriate detectors (e.g., UV, MS) or gas chromatography-mass spectrometry (GC-MS), should be developed and standardized for the qualitative and quantitative analysis of this compound and its analogues in complex matrices. researchgate.netcdc.goveuropean-biochar.org These protocols should include parameters for sample preparation, chromatographic separation, detection, and data analysis, along with criteria for assessing purity and identifying potential impurities. Standardized analytical methods are crucial for ensuring the quality and consistency of this compound used in research, facilitating comparisons between studies, and meeting regulatory requirements for potential therapeutic development.

Q & A

Q. How to minimize batch variability in this compound isolation for large-scale studies?

- Methodological Answer : Standardize raw material sourcing (e.g., plant voucher specimens) and extraction protocols. Implement QC checkpoints (e.g., UPLC-PDA at each step) and statistical process control (SPC) charts to monitor purity trends .

Q. What controls are essential when assessing this compound’s off-target effects in kinase screens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.